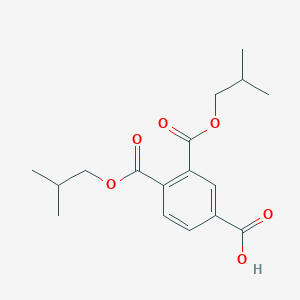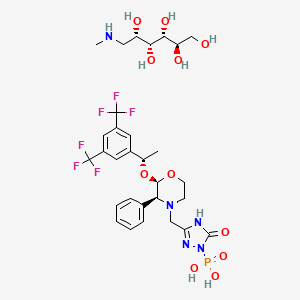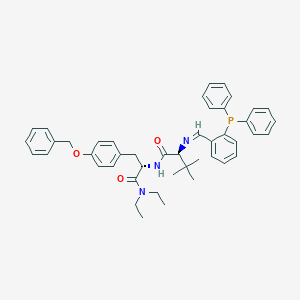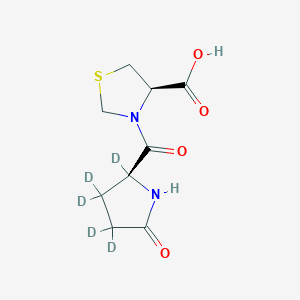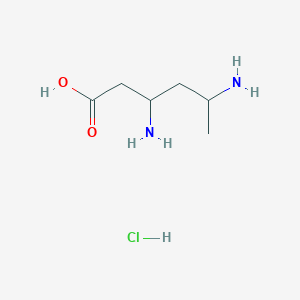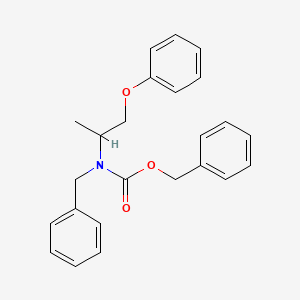
(5-Methylpyridazin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylpyridazin-3-yl)boronic acid is an organic compound with the molecular formula C6H8BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an organic group and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (5-Methylpyridazin-3-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method is hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale hydroboration reactions due to their efficiency and scalability. The reagents used in these processes are typically chosen for their availability and cost-effectiveness, ensuring that the production method is economically viable .
化学反応の分析
Types of Reactions
(5-Methylpyridazin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: The Suzuki-Miyaura coupling typically uses palladium catalysts and bases like potassium carbonate under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling produces biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
科学的研究の応用
(5-Methylpyridazin-3-yl)boronic acid has several applications in scientific research:
Medicine: Boronic acid
特性
分子式 |
C5H7BN2O2 |
|---|---|
分子量 |
137.93 g/mol |
IUPAC名 |
(5-methylpyridazin-3-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O2/c1-4-2-5(6(9)10)8-7-3-4/h2-3,9-10H,1H3 |
InChIキー |
VXMZCRBXGNAAIP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=N1)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



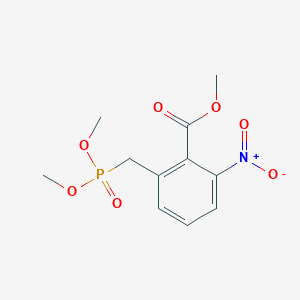

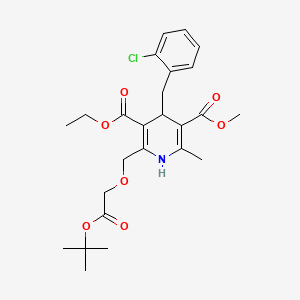


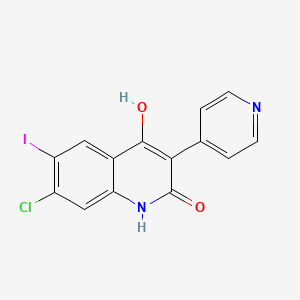
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
